8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTICTQWPUDWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves multiple steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3-formylchromone.
Formation of Intermediate: The 7-hydroxy-4-methylcoumarin is first reacted with diethylamine in the presence of a base to form the diethylaminomethyl derivative.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with 3-formylchromone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the chromone moiety can be reduced to alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties.
Biology: Employed in cell imaging and as a marker for biological assays.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of optical brighteners and dyes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological macromolecules. The diethylaminomethyl group enhances its ability to penetrate cell membranes, while the hydroxy and chromone moieties interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione and its analogs:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Aminoalkyl Groups: The diethylaminomethyl group in the target compound likely enhances solubility in aqueous environments compared to the dimethylaminomethyl group in Compound 2 . Tertiary amines may also facilitate interactions with enzyme active sites or nucleic acids.
- Hydroxyl vs. Alkoxy Groups : The 7’-hydroxy group in the target compound contrasts with the ethoxy group in 7′-Ethoxy-2H,2′H-3,4′-bichromene-2,2′-dione . Hydroxy groups can participate in hydrogen bonding, enhancing binding affinity, while alkoxy groups may improve metabolic stability.
Biological Activity
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates through methods such as alkylation and condensation. The synthetic route often includes the introduction of the diethylamino group and hydroxyl functionalities at specific positions on the bichromene scaffold.
Biological Activity Overview
The biological activities of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione have been evaluated in various studies. The following sections summarize its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds similar to 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibit notable antimicrobial properties. For instance, derivatives have shown activity against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 8'-Diethylamino | Staphylococcus aureus | 50 |
| Candida albicans | 100 | |
| Bacillus subtilis | 75 |
These results suggest that modifications in the structure can enhance or diminish antimicrobial efficacy.
Anticancer Activity
Studies have also investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In a study assessing the compound's effects on breast cancer cells (MCF-7), results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.
Table 2: Anticancer Activity Data
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 70 | +30% |
| 20 | 40 | +60% |
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The proposed mechanism involves the modulation of oxidative stress pathways and inflammation reduction. In vitro studies reveal that treatment with this compound leads to decreased levels of reactive oxygen species (ROS) and inflammatory cytokines in neuronal cultures.
Q & A
Q. What are the standard synthetic methodologies for preparing 8'-[(diethylamino)methyl]-7'-hydroxy-bichromene derivatives?
The synthesis typically involves condensation reactions between coumarin precursors and aldehydes. For example, (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester reacts with 2-hydroxybenzaldehyde under reflux in dioxane with DBU (1,8-diazabicycloundec-7-ene) as a base, yielding 83% of the target compound . Piperidine-catalyzed reactions in methanol are also effective for forming coumarin cores, as seen in related diethylamino-substituted chromene derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the identity of this compound?
Key NMR signals include:
- ¹H NMR : A singlet for the methylene group in the diethylamino moiety (~3.4–3.6 ppm) and aromatic protons in the coumarin rings (6.5–8.0 ppm).
- ¹³C NMR : Carbonyl carbons (C=O) at ~160–165 ppm and the quaternary carbon in the chromene ring at ~105–110 ppm . Solvent referencing (e.g., CDCl₃ at 7.26 ppm for ¹H) and comparison to structurally similar bichromenes (e.g., 7,7′-dihydroxy analogs) are critical .
Q. What chromatographic techniques are optimal for purifying this compound?
Column chromatography using silica gel with chloroform or ethyl acetate as eluents achieves high purity (>98%) for coumarin derivatives . For polar intermediates, reversed-phase HPLC with acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How do crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s structure?
Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) reveal intermolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the lattice . Discrepancies in dihedral angles between computational and experimental data can indicate conformational flexibility .
Q. What strategies address contradictory bioactivity data in different assay systems?
- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects.
- Solubility optimization : Use DMSO or cyclodextrin complexes to mitigate aggregation in aqueous media .
- Orthogonal assays : Combine fluorescence-based imaging (for nucleolar targeting ) with enzymatic inhibition studies (e.g., carbonic anhydrase ).
Q. How can regioselective modifications enhance fluorescence properties or biological activity?
Q. What mechanistic insights explain low yields in bichromene dimerization reactions?
Competing pathways, such as keto-enol tautomerization or oxidative side reactions, reduce yields. For example, iodine-catalyzed cyclization (General Procedure D in ) minimizes byproducts by stabilizing transition states through halogen bonding. Kinetic studies using LC-MS can identify intermediates and optimize reaction times .
Q. How do computational methods (e.g., DFT, molecular docking) guide structural optimization for antiviral activity?
- Docking : Coumarin derivatives inhibit viral proteins (e.g., SARS-CoV-2 nsp16) via π-π stacking with naphthalene moieties and hydrogen bonding with hydroxyl groups .
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency, correlating with antioxidant or antiviral potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
